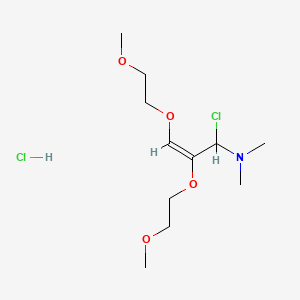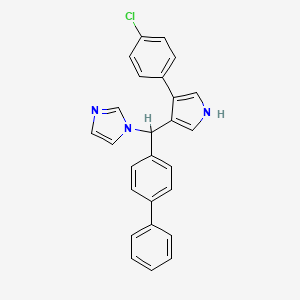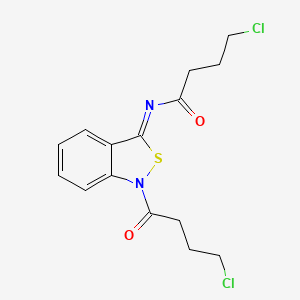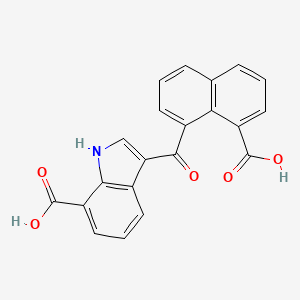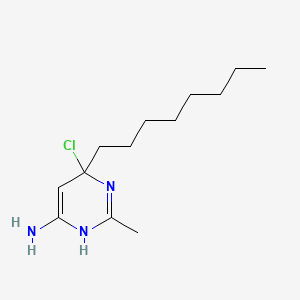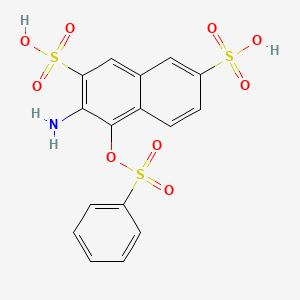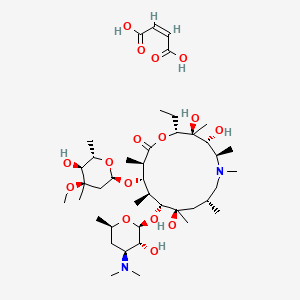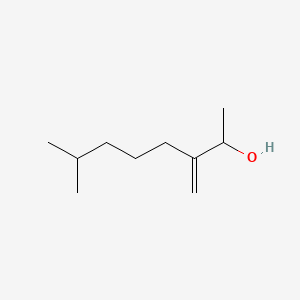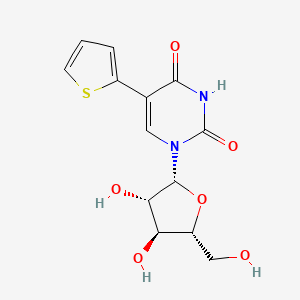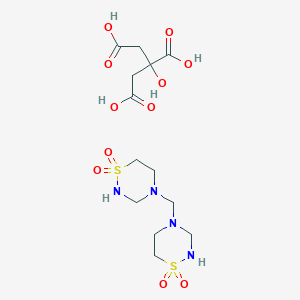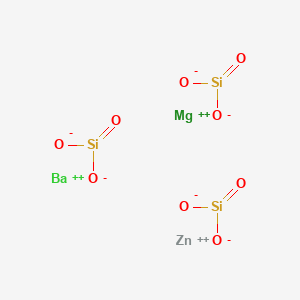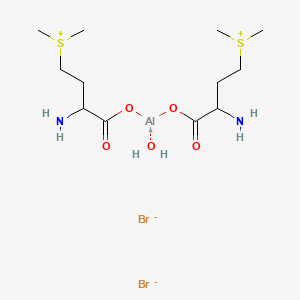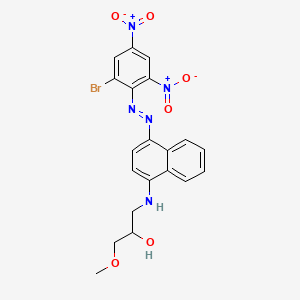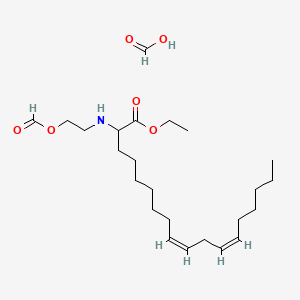
2-((2-(Formyloxy)ethyl)amino)ethyl (9Z,12Z)-octadeca-9,12-dienoate, formate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((2-(Formyloxy)ethyl)amino)ethyl (9Z,12Z)-octadeca-9,12-dienoate, formate is a complex organic compound with a molecular formula of C24H41NO5 This compound is characterized by the presence of formyloxy and amino groups attached to an ethyl chain, which is further linked to an octadecadienoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(Formyloxy)ethyl)amino)ethyl (9Z,12Z)-octadeca-9,12-dienoate, formate typically involves multiple steps. One common method includes the esterification of 9,12-octadecadienoic acid with 2-(formyloxy)ethylamine. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The resulting intermediate is then subjected to formylation using formic acid or formic anhydride to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, thereby optimizing yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-((2-(Formyloxy)ethyl)amino)ethyl (9Z,12Z)-octadeca-9,12-dienoate, formate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the formyloxy or amino groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Saturated derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-((2-(Formyloxy)ethyl)amino)ethyl (9Z,12Z)-octadeca-9,12-dienoate, formate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential role in cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-((2-(Formyloxy)ethyl)amino)ethyl (9Z,12Z)-octadeca-9,12-dienoate, formate involves its interaction with specific molecular targets within cells. The compound can modulate various signaling pathways by binding to receptors or enzymes, thereby influencing cellular processes such as inflammation, apoptosis, and proliferation. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
9,12-Octadecadienoic acid (Z,Z)-:
2-(Formyloxy)ethylamine: A simpler compound that contains the formyloxy and amino groups but lacks the octadecadienoate moiety.
Uniqueness
2-((2-(Formyloxy)ethyl)amino)ethyl (9Z,12Z)-octadeca-9,12-dienoate, formate is unique due to its combination of formyloxy, amino, and octadecadienoate groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
93839-07-7 |
|---|---|
Formule moléculaire |
C24H43NO6 |
Poids moléculaire |
441.6 g/mol |
Nom IUPAC |
ethyl (9Z,12Z)-2-(2-formyloxyethylamino)octadeca-9,12-dienoate;formic acid |
InChI |
InChI=1S/C23H41NO4.CH2O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(23(26)28-4-2)24-19-20-27-21-25;2-1-3/h8-9,11-12,21-22,24H,3-7,10,13-20H2,1-2H3;1H,(H,2,3)/b9-8-,12-11-; |
Clé InChI |
YDQQBIPZBPUVGQ-KICMONLTSA-N |
SMILES isomérique |
CCCCC/C=C\C/C=C\CCCCCCC(C(=O)OCC)NCCOC=O.C(=O)O |
SMILES canonique |
CCCCCC=CCC=CCCCCCCC(C(=O)OCC)NCCOC=O.C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


